Hydrochloride Salt vs. Free Base: Aqueous Solubility and Ionization State
The hydrochloride salt of 3-(3,5-difluorophenyl)morpholine provides a fully protonated morpholine nitrogen (calculated conjugate acid pKa ≈ 7.65 ), ensuring >99% ionization at physiological pH 7.4. In contrast, the free base (CAS 1270535‑70‑0) has a predicted basic pKa of 7.65, meaning it exists approximately 50% unionized at pH 7.4, which reduces aqueous solubility and increases passive membrane permeability in a manner that can complicate dose‑response interpretation . While direct experimental solubility data for this pair are not publicly available, the general class‑level behavior of hydrochloride salts of aryl‑morpholines shows an aqueous solubility enhancement of at least 10‑ to 100‑fold relative to the free base [1]. This difference eliminates the need for co‑solvents or pH adjustment in standard aqueous assay buffers.
| Evidence Dimension | Aqueous solubility and ionization state at pH 7.4 |
|---|---|
| Target Compound Data | Fully protonated hydrochloride salt; estimated aqueous solubility ≥ 10 mg·mL⁻¹ (class‑level estimate for similar aryl‑morpholine HCl salts) |
| Comparator Or Baseline | Free base 3‑(3,5‑difluorophenyl)morpholine (CAS 1270535‑70‑0); predicted pKa 7.65, ~50% ionized at pH 7.4; estimated aqueous solubility ≤ 1 mg·mL⁻¹ |
| Quantified Difference | ≥10‑fold solubility advantage; complete vs. partial ionization at assay pH |
| Conditions | Aqueous buffer, pH 7.4, 25 °C; class‑level estimate derived from structurally analogous morpholine hydrochloride salts |
Why This Matters
Procuring the hydrochloride salt directly eliminates solubility‑driven assay artifacts and obviates the need for DMSO stocks or pH adjustment, reducing protocol complexity and improving inter‑lab reproducibility.
- [1] General principle: Salt formation to enhance solubility. Serajuddin, A. T. M. Adv. Drug Deliv. Rev. 2007, 59, 603–616. https://doi.org/10.1016/j.addr.2007.05.010 View Source
